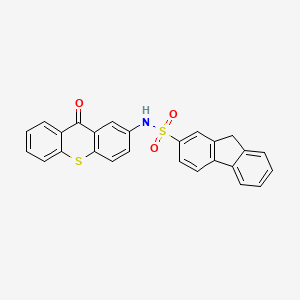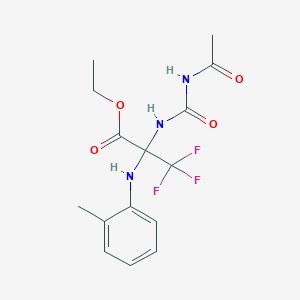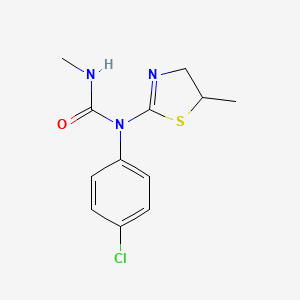![molecular formula C14H15N3O2S3 B11486952 2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-oxo-1-phenylpropyl)acetamide](/img/structure/B11486952.png)
2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-oxo-1-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-oxo-1-phenylpropyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-oxo-1-phenylpropyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-thiadiazole core. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then further functionalized by introducing the methylsulfanyl group and the acetamide moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-oxo-1-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-oxo-1-phenylpropyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also disrupt cellular processes by interfering with the synthesis of essential biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-(trifluoromethyl)phenyl)acetamide .
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-(trifluoromethyl)phenyl)acetamide .
Uniqueness
2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-oxo-1-phenylpropyl)acetamide stands out due to its unique combination of the thiadiazole ring and the acetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H15N3O2S3 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide |
InChI |
InChI=1S/C14H15N3O2S3/c1-9(18)12(10-6-4-3-5-7-10)15-11(19)8-21-14-16-13(20-2)17-22-14/h3-7,12H,8H2,1-2H3,(H,15,19) |
Clave InChI |
LUMQHJDMYHNGED-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC(=NS2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2,3-dihydro-1H-indol-1-ylsulfonyl)-7-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B11486880.png)


![N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide](/img/structure/B11486894.png)
![4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B11486898.png)

![2-methyl-1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11486908.png)
![N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide](/img/structure/B11486926.png)
![7-chloro-2,3-diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11486931.png)
![2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline](/img/structure/B11486932.png)
![2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline](/img/structure/B11486936.png)
![N-{2-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11486942.png)
![5,6-Bis(2,6-dimethylmorpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11486946.png)
